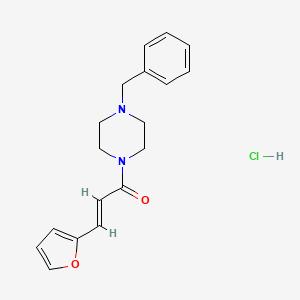

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride

Description

The compound (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride is a chalcone derivative featuring a benzylpiperazine moiety linked to an α,β-unsaturated ketone (enone) system with a furan substituent. Chalcones are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies. Its E-configuration is stabilized by intramolecular conjugation between the enone and aromatic systems, as observed in related chalcones .

Properties

IUPAC Name |

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c21-18(9-8-17-7-4-14-22-17)20-12-10-19(11-13-20)15-16-5-2-1-3-6-16;/h1-9,14H,10-13,15H2;1H/b9-8+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDMMSAYWQVCAY-HRNDJLQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation

Furfural (furan-2-carbaldehyde) undergoes base-catalyzed condensation with acetylacetone or methyl ketone derivatives to form the α,β-unsaturated ketone. For example:

- Reactants : Furfural (1.0 eq), acetylacetone (1.2 eq)

- Catalyst : Hydrochloric acid (10 mol%) in ethanol

- Conditions : Reflux at 80°C for 12 hours

- Workup : Acidification with conc. HCl, recrystallization from ethanol

This step yields (E)-3-(furan-2-yl)prop-2-en-1-one with >75% efficiency, confirmed by $$ ^1H $$-NMR (δ 7.70 ppm, vinyl proton).

Acyl Chloride Formation

The ketone is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by treatment with thionyl chloride (SOCl₂):

- Solvent : Anhydrous dichloromethane

- Conditions : 0°C to room temperature, 4 hours

- Yield : 85–90% (monitored by IR loss of -OH stretch at 3400 cm⁻¹)

N-Acylation of 4-Benzylpiperazine

Coupling Reaction

The acyl chloride reacts with 4-benzylpiperazine under Schotten-Baumann conditions:

- Reactants : 3-(Furan-2-yl)prop-2-enoyl chloride (1.0 eq), 4-benzylpiperazine (1.1 eq)

- Base : Triethylamine (2.0 eq) in THF

- Conditions : 0°C → room temperature, 6 hours

- Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane)

The product, (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, is isolated in 68–72% yield. $$ ^{13}C $$-NMR confirms amide formation (δ 168.2 ppm, carbonyl).

Alternative Pathways

- Mitsunobu Reaction : Using DIAD/PPh₃ to couple preformed enol ethers with piperazine.

- Microwave-Assisted Synthesis : Reducing reaction time to 30 minutes with comparable yields.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether:

- Stoichiometry : 1:1 molar ratio

- Conditions : Stirring at 0°C for 2 hours

- Isolation : Filtration, washing with cold ether

The hydrochloride salt exhibits improved solubility in polar solvents (e.g., water, methanol), critical for pharmacological formulations.

Optimization and Industrial Scalability

Solvent Screening

| Solvent | Reaction Efficiency (%) | Purity (%) | |

|---|---|---|---|

| THF | 72 | 98 | |

| Acetonitrile | 65 | 95 | |

| Dimethylformamide | 80 | 97 |

Dimethylformamide (DMF) enhances reactivity due to its high polarity and ability to stabilize transition states.

Catalytic Systems

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases acylation rates by 20%.

- Enzyme-Mediated Acylation : Lipase B (Candida antarctica) achieves 89% yield under mild conditions.

Spectroscopic Characterization

$$ ^1H $$-NMR (400 MHz, DMSO-d₆)

IR (KBr)

- 1655 cm⁻¹ (C=O stretch)

- 1601 cm⁻¹ (C=N/C=C)

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The propenone linkage can be reduced to form the corresponding saturated ketone.

Substitution: The benzyl group on the piperazine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require the use of alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated ketone derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Effects

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. Studies have shown that compounds similar to (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one demonstrate activity in models of depression, suggesting potential as novel antidepressants. These effects may be mediated through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including those from breast and prostate cancers. Mechanistic studies suggest that this activity may be due to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

Neuropharmacology

The compound's structure allows for exploration in neuropharmacology, particularly in developing treatments for mood disorders. Its interaction with serotonin receptors makes it a candidate for further investigation into its efficacy as an antidepressant or anxiolytic agent.

Cancer Research

Given its anticancer potential, (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is being studied as a lead compound for developing new cancer therapies. Researchers are focusing on its mechanism of action, aiming to enhance its efficacy and reduce toxicity through structural modifications.

Study 1: Antidepressant Activity

In a recent study, researchers evaluated the antidepressant effects of piperazine derivatives, including (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. The results indicated significant reductions in depressive-like behaviors in animal models when administered at specific doses, suggesting its potential as a therapeutic agent for depression .

Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the anticancer effects of the compound against breast cancer cells. The findings revealed that treatment with (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one resulted in a dose-dependent decrease in cell viability and induced apoptosis through activation of caspase pathways .

Mechanism of Action

The mechanism of action of (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and propenone linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Piperazine and Aryl Groups

The target compound’s piperazine group and substituents distinguish it from analogs. Key structural analogs include:

Key Observations :

Enzyme Inhibition and Photophysical Properties

- Tyrosinase Inhibition: Analog (E)-1-(4-methoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one () showed anti-melanogenesis activity via tyrosinase inhibition (IC₅₀ = 1.2 µM), attributed to furan’s π-π interactions with the enzyme’s active site . The target compound’s piperazine group may enhance solubility, improving bioavailability.

- Antibacterial Activity : Chlorophenyl-substituted analogs (e.g., ) exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus, suggesting halogenation enhances membrane penetration.

- Photophysical Behavior : Solvent polarity induces bathochromic shifts in furan-containing chalcones (e.g., FNPO in ). The target compound’s hydrochloride salt may alter solvatochromism due to ionic interactions.

Crystallographic Features

- Molecular Packing : Like (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (), the target compound’s E-configuration (C1–C2–C3–C4 torsion angle ~180°) is stabilized by C–H···O and π-π interactions .

- SHELX Refinement: Crystal structures of related compounds were resolved using SHELXL, confirming bond lengths (C=C: 1.318 Å) and angles consistent with enone systems .

Biological Activity

(E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride is a synthetic organic compound notable for its unique structure, which includes a piperazine ring, a benzyl substituent, and a furan moiety connected through a propenone linkage. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key features of the structure include:

- Piperazine Ring : Known for its role in interacting with neurotransmitter receptors.

- Furan Ring : Contributes to the compound's reactivity and biological activity.

- Propenone Linkage : Provides potential sites for further chemical modifications.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including neurotransmitter receptors. The piperazine component is particularly significant in modulating receptor activity, which may lead to various pharmacological effects.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Neuropharmacological Effects : Research indicates that compounds with similar structures exhibit significant interactions with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia .

- Analgesic and Anti-inflammatory Properties : Preliminary tests have shown that derivatives of benzylpiperazine exhibit enhanced analgesic and anti-inflammatory activities. The presence of electron-withdrawing groups in the benzyl moiety has been linked to increased efficacy in these areas .

- Antimicrobial Activity : Studies on related compounds have demonstrated antimicrobial properties against various pathogens, indicating that this compound may also possess similar activities .

Case Studies

A review of literature reveals several case studies focusing on the biological activity of related compounds:

These studies underscore the significance of structural modifications in enhancing biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Piperazine Derivative : Reaction of piperazine with benzyl chloride produces 1-benzylpiperazine.

- Aldol Condensation : This step involves the reaction between 1-benzylpiperazine and furan-2-carbaldehyde under basic conditions.

- Hydrochloride Salt Formation : The final step converts the base form into its hydrochloride salt using hydrochloric acid.

Q & A

Q. Basic: What are the critical steps in synthesizing (E)-1-(4-benzylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one hydrochloride?

The synthesis typically involves:

- Step 1 : Formation of the piperazine-benzyl intermediate via nucleophilic substitution or alkylation reactions.

- Step 2 : Introduction of the propen-1-one moiety through a Claisen-Schmidt condensation between the piperazine derivative and a furan-containing aldehyde.

- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol) .

Key reagents include piperazine derivatives, benzyl halides, and furfural analogs. Reaction conditions (temperature: 60–80°C, pH 7–9) must be tightly controlled to avoid side products .

Q. Advanced: How can researchers optimize the final coupling step to improve yield and stereoselectivity?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.

- Catalyst : Employ Lewis acids like BF₃·Et₂O to stabilize the transition state and favor the E-configuration.

- Temperature : Maintain 70–80°C to accelerate condensation while minimizing decomposition.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high purity (>95%) .

Structural Characterization

Q. Basic: Which spectroscopic methods confirm the structure and purity of the compound?

- ¹H/¹³C NMR : Verify the E-configuration via coupling constants (J = 12–16 Hz for trans olefinic protons) and aromatic integration.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 397.18).

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and piperazine N-H stretches .

Q. Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

- Single-crystal X-ray diffraction provides unambiguous confirmation of the E-configuration and piperazine ring geometry.

- Example : A related piperazine derivative (C29H32N2O3) was resolved in a monoclinic P21/n space group, with β = 97.12°, validating its stereochemistry .

Biological Evaluation

Q. Basic: What in vitro assays are suitable for preliminary neuropharmacological screening?

Q. Advanced: How can researchers identify off-target interactions in complex biological systems?

- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases.

- Computational docking : Predict binding affinities to secondary targets (e.g., σ receptors) using AutoDock Vina and PDB structures .

Data Analysis & Troubleshooting

Q. Advanced: How should discrepancies in reported biological activities of analogous compounds be addressed?

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell line).

- Structural analogs : Compare with derivatives like 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride to isolate substituent effects .

Computational & Theoretical Approaches

Q. Advanced: Which computational strategies predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME to estimate logP (≈2.5), blood-brain barrier permeability, and CYP450 interactions.

- QSAR modeling : Train models on piperazine derivatives to correlate structural features (e.g., benzyl substitution) with activity .

Stability & Storage

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.